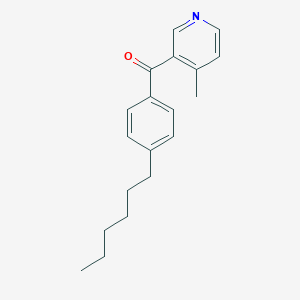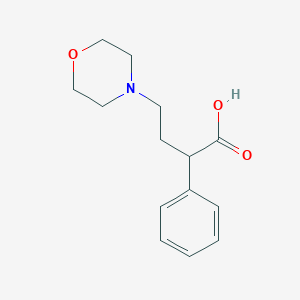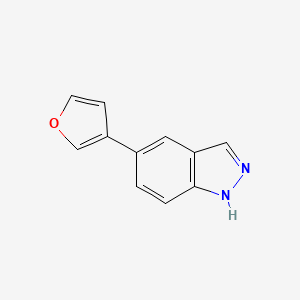
3-(4-己基苯甲酰)-4-甲基吡啶
描述
The compound “3-(4-Hexylbenzoyl)-4-methylpyridine” is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a hexylbenzoyl group, which is a benzoyl group with a hexyl (six carbon aliphatic) chain attached to it .
Molecular Structure Analysis
The molecular structure of “3-(4-Hexylbenzoyl)-4-methylpyridine” would likely consist of a pyridine ring with a methyl group at the 4-position and a hexylbenzoyl group at the 3-position .
Chemical Reactions Analysis
The chemical reactions of “3-(4-Hexylbenzoyl)-4-methylpyridine” would likely be similar to those of other pyridine derivatives. Pyridine is a basic heterocycle and can undergo reactions typical for other amines, albeit with decreased reactivity due to the aromaticity of the pyridine ring .
科学研究应用
合成和结构研究
- 化合物3-(4-己基苯甲酰)-4-甲基吡啶在复杂有机结构的合成中被使用。例如,Hayvalı等人(2003年)讨论了新苯并-15-冠-5醚与水杨醛席夫碱取代物的合成,其中类似的吡啶衍生物起着关键作用(Hayvalı, M. Hayvalı, Kılıç, Hökelek, & Weber, 2003)。
化学反应和复杂结构形成
- 该化合物已参与杂环化反应,如Guseinov等人(2006年)的研究所示,3-(4-己基苯甲酰)-4-甲基吡啶衍生物参与了复杂有机结构的形成(Guseinov, Burangulova, Mukhamedzyanova, Strunin, Sinyashin, Litvinov, & Gubaidullin, 2006)。
药物研究
- 在药物研究中,该化合物的衍生物已被合成并测试其对癌细胞系的活性,正如Ruswanto等人(2018年)的研究所示。他们报告了1-(4-己基苯甲酰)-3-甲基硫脲的合成及其对各种癌细胞的有希望的活性(Ruswanto, Mardianingrum, Lestari, Nofianti, & Siswandono, 2018)。
有机化学和催化
- 该化合物在有机化学和催化中也具有重要意义,正如Lee和Park(2015年)的研究所示。他们开发了一种温和高效的一锅法合成方法用于3-芳基咪唑并[1,2-a]吡啶,其中3-(4-己基苯甲酰)-4-甲基吡啶的衍生物起着关键作用(Lee & Park, 2015)。
自旋交替铁(II)配合物
- 在无机化学领域,该化合物的衍生物已被用于研究自旋交替铁(II)配合物,正如Nishi等人(2010年)的研究所示。他们研究了涉及类似吡啶衍生物的配合物的磁化率和穆斯堡尔谱测量(Nishi, Arata, Matsumoto, Iijima, Sunatsuki, Ishida, & Kojima, 2010)。
属性
IUPAC Name |
(4-hexylphenyl)-(4-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-3-4-5-6-7-16-8-10-17(11-9-16)19(21)18-14-20-13-12-15(18)2/h8-14H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDGLRVZLJJHJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hexylbenzoyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-2-butanol](/img/structure/B1453057.png)


![4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1453066.png)





![2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1453073.png)
![2-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1453074.png)
![2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol](/img/structure/B1453075.png)

![3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine](/img/structure/B1453078.png)